![molecular formula C19H15N3O4 B2413378 2-hydroxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)quinoline-4-carboxamide CAS No. 2034323-69-6](/img/structure/B2413378.png)
2-hydroxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)quinoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains a quinoline moiety, a furo[2,3-c]pyridin-6(7H)-one moiety, and a carboxamide group . Quinolines are aromatic compounds with a double-ring structure, containing a benzene ring fused with a pyridine ring . Furo[2,3-c]pyridin-6(7H)-one is a heterocyclic compound, and carboxamides are organic compounds that contain a carbonyl group (C=O) linked to an amine group (NH2).
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the core quinoline structure, followed by various functional group transformations . The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The quinoline and furo[2,3-c]pyridin-6(7H)-one moieties would contribute to the compound’s aromaticity, while the carboxamide group would introduce polarity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The quinoline moiety might undergo electrophilic substitution reactions, while the carboxamide group could participate in nucleophilic acyl substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure .Applications De Recherche Scientifique
Polymorphic Modifications and Diuretic Properties
Research into polymorphic modifications of quinoline derivatives, such as 6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, has shown strong diuretic properties, suggesting potential applications in new hypertension remedies (Shishkina et al., 2018).
Coordination Compounds for Targeted Delivery
Compounds containing nitrogen atoms capable of forming coordinate bonds with metal ions, such as Mn(II) and Fe(II), have been synthesized for the targeted delivery of nitric oxide (NO) to biological sites like tumors, releasing NO upon irradiation with long-wavelength light (Yang et al., 2017).
Antitubercular Activity
Quinoline derivatives have been evaluated for their antitubercular activities, with certain compounds showing comparative efficacy to active structural analogs (Ukrainets et al., 2008).
Inhibitors of ATM Kinase
A novel series of 3-quinoline carboxamides has been optimized as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase, presenting potential applications in cancer therapy (Degorce et al., 2016).
Chemosensors for Monitoring Zn2+ Concentrations
Quinoline derivatives have been used to develop chemosensors for Zn2+ in living cells and aqueous solutions, demonstrating significant potential for environmental and biological monitoring (Park et al., 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-oxo-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]-1H-quinoline-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4/c23-16-11-14(13-3-1-2-4-15(13)21-16)18(24)20-7-9-22-8-5-12-6-10-26-17(12)19(22)25/h1-6,8,10-11H,7,9H2,(H,20,24)(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPGMUMLTIYTTP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)NCCN3C=CC4=C(C3=O)OC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)quinoline-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2413299.png)
![2-(3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2413300.png)
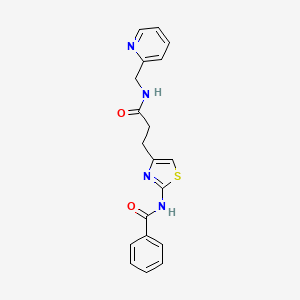
![N-Ethyl-N-[2-oxo-2-(6-propan-2-yl-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]prop-2-enamide](/img/structure/B2413302.png)
![2,2,2-trifluoro-N-[(3S,4R)-4-phenylpyrrolidin-3-yl]acetamide](/img/no-structure.png)
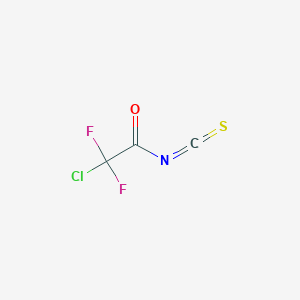

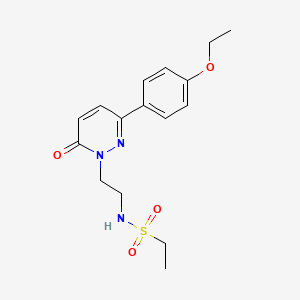
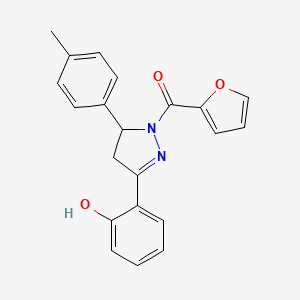
![6-methoxy-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2413310.png)
![2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2413311.png)
![3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]propanoic acid](/img/structure/B2413314.png)
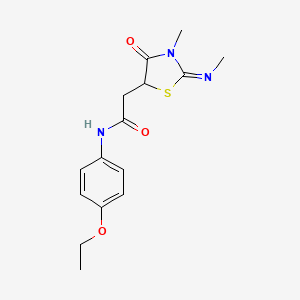
![3,4-Dihydro[1,2,4]thiadiazino[3,4-b][1,3]benzothiazole-8-carboxylic acid 2,2-dioxide](/img/structure/B2413316.png)